

Application Notes & Protocols: Molecular Docking Studies of RXP03

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Compound of Interest

Compound Name: RXP03

Cat. No.: B12386307

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **RXP03** is a potent phosphinic peptide inhibitor of matrix metalloproteinases (MMPs), with particular activity against MMP-11 (stromelysin-3).^{[1][2][3]} Its therapeutic potential is hindered by low lipophilicity and poor membrane permeability.^{[1][2]} To address these limitations, molecular docking studies have been employed to investigate the binding of **RXP03** and its derivatives to target proteins, aiming to guide the design of prodrugs with improved pharmacokinetic properties. This document provides detailed protocols and data from molecular docking studies involving **RXP03**, focusing on its interaction with claudin proteins, which are relevant in the context of blood-brain barrier penetration.^{[1][2]}

I. Quantitative Data Summary

The following tables summarize the results of molecular docking studies performed on **RXP03** and a glycosylated prodrug against various claudin proteins. These studies aimed to predict the binding affinity and identify key interacting residues.

Table 1: Docking Scores and Ligand Efficiency of **RXP03** against Claudin Proteins

Target Protein	PDB Code (Template)	Docking Score (kcal/mol)	Ligand Efficiency (LE)
Claudin-4	5B2G	-9.02382	-0.3008
Claudin-15	4P79	Not explicitly stated	Not explicitly stated
Claudin-19	3X29	Not explicitly stated	Not explicitly stated

Data extracted from a study on a glycosyl prodrug of **RXP03**, where **RXP03** was used as a reference compound. The docking scores for Claudin-15 and -19 were not individually specified in the provided search results.

Table 2: Interacting Amino Acid Residues of **RXP03** with Claudin-4

Compound	Binding Site Residues
RXP03	LEU70, PHE35, ASP68, GLU48, ALA72, LEU73, TYR67

Note: The provided search results primarily focused on a prodrug of **RXP03** and listed the interacting residues for a reference compound, Apatinib, with Claudin-4. The specific interacting residues for **RXP03** were not detailed in the snippets.

II. Experimental Protocols

This section outlines the methodology for performing molecular docking studies of **RXP03** with target proteins, based on the protocols described in the cited literature.[\[1\]](#)[\[2\]](#)

Protocol 1: Molecular Docking of **RXP03** against Claudin Proteins

1. Objective: To predict the binding mode and estimate the binding affinity of **RXP03** to the extracellular loop 1 (ECL1) of claudin proteins.

2. Materials:

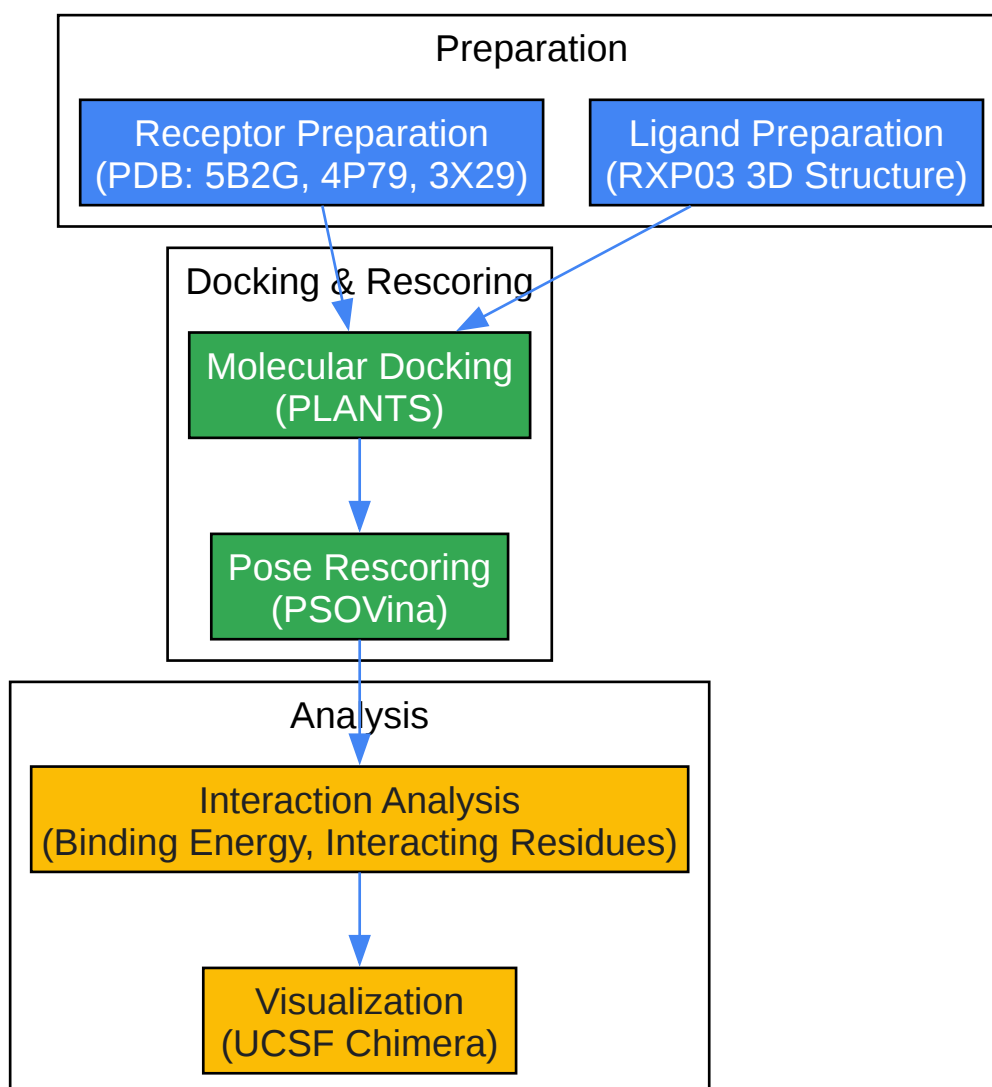
- Software:
- PLANTS (Protein-Ligand ANT System) for docking calculations.[\[1\]](#)[\[2\]](#)

- PSOVina for rescoring docking poses.[1][2]
- UCSF Chimera for visualization and molecular graphics preparation.[1]
- Input Files:
 - 3D structure of **RXP03** (ligand).
 - Crystal structure of human Claudin-4 (PDB ID: 5B2G).[1]
 - Homology models of human Claudin-15 and Claudin-19, based on mouse crystal structures (PDB IDs: 4P79 and 3X29, respectively).[1]

3. Procedure:

III. Visualizations

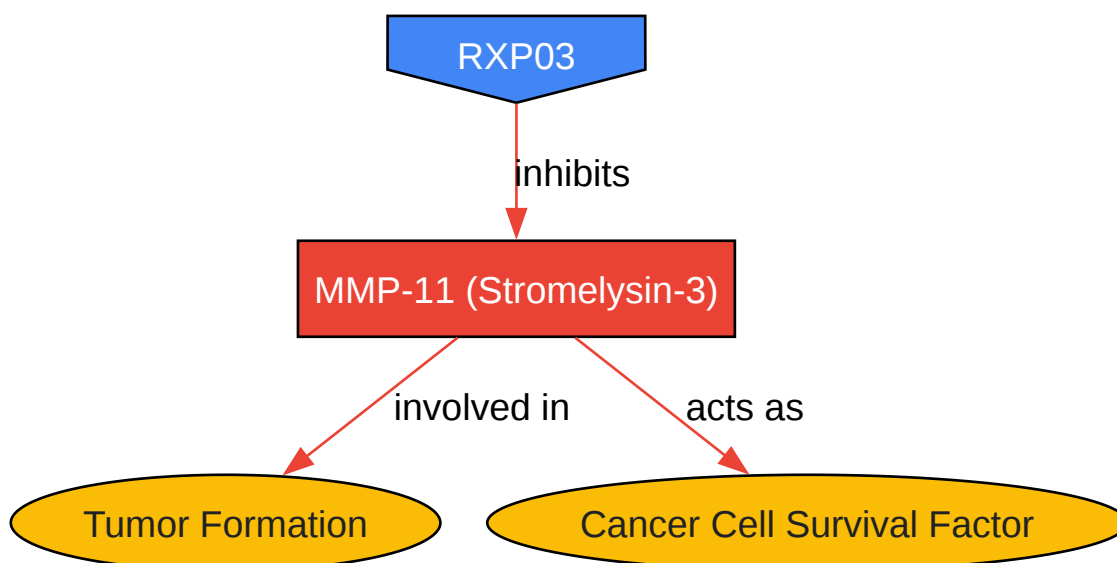
Experimental Workflow for Molecular Docking



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Caption: Workflow of the **RXP03** molecular docking study.

Signaling Pathway Context: MMP-11 in Tumor Formation



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Caption: Role of MMP-11 in cancer and its inhibition by **RXP03**.

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References

- 1. real.mtak.hu [real.mtak.hu]
- 2. Novel glycosyl prodrug of RXP03 as MMP-11 prodrug: design, synthesis and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel glycosyl prodrug of RXP03 as MMP-11 prodrug: design, synthesis and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

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